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Compound of Interest

3-piperazin-1-yl-1H-pyridazin-6-
Compound Name:
one

Cat. No.: B116175

In-Depth Technical Guide: 3-piperazin-1-yl-1H-
pyridazin-6-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-piperazin-1-yl-1H-pyridazin-6-
one, a heterocyclic compound belonging to the pyridazinone class of molecules. This class is
of significant interest in medicinal chemistry due to the broad spectrum of biological activities
exhibited by its derivatives. This document consolidates key chemical data, a representative
synthetic protocol, and an exploration of the signaling pathways implicated in its therapeutic
potential.

Core Compound Identification

The compound 3-piperazin-1-yl-1H-pyridazin-6-one exists in tautomeric equilibrium with 6-(1-
piperazinyl)-3-pyridazinol. The Chemical Abstracts Service (CAS) has assigned a registry
number to the hydroxyl tautomer.
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Property Value

Chemical Name 3-piperazin-1-yl-1H-pyridazin-6-one
Synonym 6-(1-Piperazinyl)-3-pyridazinol

CAS Number 145276-53-5[1]

Molecular Formula CsH12N4O

Molecular Weight 180.21 g/mol

Physicochemical and Pharmacological Data
Summary

The pyridazinone core is a versatile scaffold that has been incorporated into numerous
biologically active molecules. The following table summarizes the reported activities for various
derivatives of the 3-piperazinyl-pyridazinone framework.
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Experimental Protocols: Synthesis of 3-piperazin-1-
yl-1H-pyridazin-6-one

The synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one can be achieved through a nucleophilic
substitution reaction. A general and widely applicable method involves the reaction of 3,6-
dichloropyridazine with piperazine. The following protocol is a representative procedure based
on established synthetic routes for analogous compounds.

Materials:

e 3,6-dichloropyridazine

o Piperazine (anhydrous)

e Ethanol

 Triethylamine (or another suitable base)
e Glacial Acetic Acid

e Sodium Bicarbonate

» Dichloromethane

e Anhydrous Sodium Sulfate

o Silica Gel for column chromatography
o Ethyl acetate

Hexane

Procedure:

o Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine:

o In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.
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o Add an excess of anhydrous piperazine (e.g., 2-3 equivalents) to the solution. The excess
piperazine can also act as the base. Alternatively, a non-nucleophilic base like
triethylamine (1.1 equivalents) can be added.

o The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours).
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

o The resulting residue is taken up in water and extracted with a suitable organic solvent
such as dichloromethane.

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated in vacuo.

o The crude product can be purified by column chromatography on silica gel using a mixture
of ethyl acetate and hexane as the eluent to yield pure 3-chloro-6-(piperazin-1-
yl)pyridazine.

Step 2: Hydrolysis to 3-piperazin-1-yl-1H-pyridazin-6-one:

o The purified 3-chloro-6-(piperazin-1-yl)pyridazine from Step 1 is dissolved in glacial acetic
acid.

o The solution is heated to reflux for several hours (typically 6-12 hours) to effect hydrolysis.
The reaction should be monitored by TLC.

o After completion, the acetic acid is removed under reduced pressure.

o The residue is neutralized with a saturated solution of sodium bicarbonate and then
extracted with dichloromethane.

o The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated.

o The crude product is purified by recrystallization or column chromatography to afford the
final product, 3-piperazin-1-yl-1H-pyridazin-6-one.
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Characterization:

The final compound should be characterized by standard analytical techniques, including:

1H and 13C NMR Spectroscopy: To confirm the chemical structure and purity.

e Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular
formula.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the
carbonyl group in the pyridazinone ring.

e Melting Point (m.p.): To assess the purity of the compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-piperazinyl-pyridazin-6-one derivatives stem from their
ability to interact with various key signaling pathways. The following diagrams illustrate the
putative mechanisms of action in different therapeutic areas.
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Caption: Anticancer Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.
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Caption: Anti-inflammatory Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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